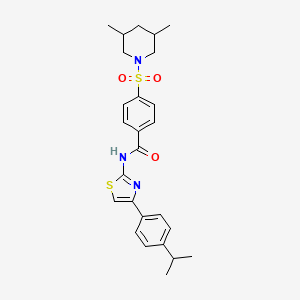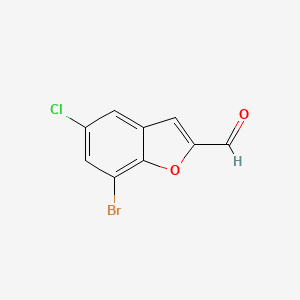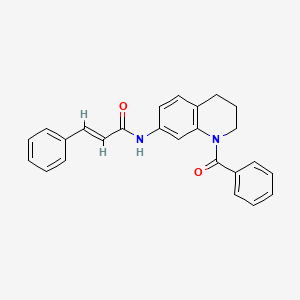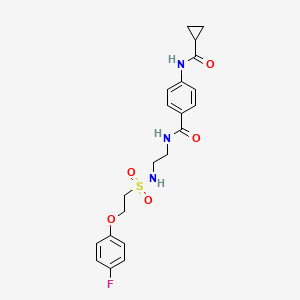
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2 . It has a molecular weight of 241.17 .
Molecular Structure Analysis
The InChI code for 8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is 1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H, (H,16,17) . The compound has a complex structure with a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Physical And Chemical Properties Analysis
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a powder . It has a molecular weight of 241.17 g/mol . The compound has a topological polar surface area of 50.2 Ų .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Novel Derivatives : 1,2,4-Triazolo isoquinoline derivatives have been synthesized starting from 2-phenylethan-1-ol derivatives. This involved a key step of 1,3-dipolar [3+2] cycloaddition of azomethine imine and ethyl cyanoformate, leading to unknown 1,2,4-triazolo isoquinoline derivatives (Swapnaja, Yennam, & Chavali, 2019).
Mass Spectrometric Studies
- Gas Phase Reaction Analysis : The gas-phase formations of carboxylic acids after collisional activation in mass spectrometry have been studied, especially in the context of bisubstituted isoquinolines which have potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Chemical Structure and Properties Analysis
- Structural and Vibrational Studies : The stable conformers of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid have been determined, with their structure, electronic properties, vibrational modes, and chemical shifts studied using various experimental and theoretical techniques (Kanimozhi, Arjunan, & Mohan, 2020).
Synthesis of Specific Complexes
- Preparation of Sensitizers : Ru(II) sensitizers with carboxy anchoring groups were prepared using derivatives including 3-trifluoromethyl-1H-pyrazol-5-yl)isoquinoline. These sensitizers were characterized and used in dye-sensitized solar cells (Chou et al., 2014).
Photolabile Protecting Groups
- Development of Photolabile Groups : The synthesis and photochemistry of new photolabile protecting groups for carboxylic acids based on derivatives such as 8-bromo-7-hydroxyquinoline have been explored. These groups show high sensitivity to multiphoton-induced photolysis, useful in biological contexts (Fedoryak & Dore, 2002).
Hydrogen-Bonded Structures
- Hydrogen-Bonded Structural Analysis : Studies on the proton-transfer compounds of isoquinolines with various acids have revealed one-dimensional hydrogen-bonded chain structures. These structures have implications in the design of low-dimensional hydrogen-bonded structures (Smith, Wermuth, & White, 2008).
Drug Design and Synthesis
- Anti-Tumor Lead Design : Novel isoquinoline derivatives have been synthesized and tested for anti-tumor activity. These studies suggest the potential of using multiple isoquinoline-3-carboxylic acid moieties as pharmacophores in anti-tumor drugs (Gao et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
8-(trifluoromethyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-5H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOANGHPENBDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)isoquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-Ethyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2417047.png)



![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2417058.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
![3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2417062.png)

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)

